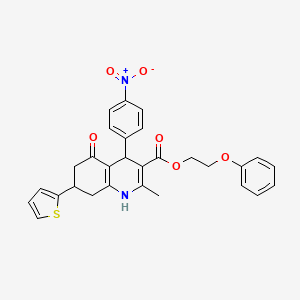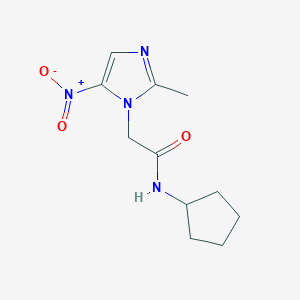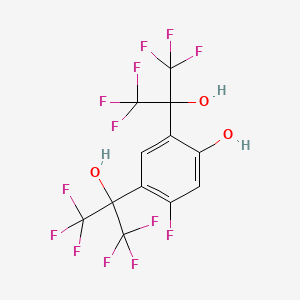![molecular formula C19H16N4O4S B11081810 2-hydroxy-N'-{(E)-[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}benzohydrazide](/img/structure/B11081810.png)
2-hydroxy-N'-{(E)-[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-HYDROXY-N’-{(Z)-[1-(4-METHYLPHENYL)-4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDENE]METHYL}BENZOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzohydrazide moiety linked to a pyrimidinylidene group, which is further substituted with a 4-methylphenyl group. The presence of hydroxyl and thioxo groups adds to its chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of 2-HYDROXY-N’-{(Z)-[1-(4-METHYLPHENYL)-4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDENE]METHYL}BENZOHYDRAZIDE can be achieved through a multi-step process involving several key reactions:
Starting Materials: The synthesis begins with the preparation of the benzohydrazide and pyrimidinylidene intermediates.
Condensation Reaction: The benzohydrazide is condensed with the pyrimidinylidene intermediate under controlled conditions to form the desired compound.
Reaction Conditions: The reaction typically requires the use of solvents such as ethanol or methanol, and may involve heating to facilitate the condensation process.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
2-HYDROXY-N’-{(Z)-[1-(4-METHYLPHENYL)-4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDENE]METHYL}BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thioxo group can be reduced to form thiol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents: Reagents such as hydrogen peroxide (for oxidation), sodium borohydride (for reduction), and halogens (for substitution) are commonly used.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, but can include various substituted derivatives and oxidized or reduced forms of the compound.
Scientific Research Applications
2-HYDROXY-N’-{(Z)-[1-(4-METHYLPHENYL)-4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDENE]METHYL}BENZOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It may have therapeutic potential due to its unique structure and reactivity.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-HYDROXY-N’-{(Z)-[1-(4-METHYLPHENYL)-4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDENE]METHYL}BENZOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
When compared to similar compounds, 2-HYDROXY-N’-{(Z)-[1-(4-METHYLPHENYL)-4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDENE]METHYL}BENZOHYDRAZIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide: Differing by the presence of a fluorobenzoyl group instead of the pyrimidinylidene group.
4-Hydroxy-2-quinolones: Featuring a quinolone core structure with hydroxyl and other substituents.
Benzohydrazide derivatives: Various derivatives with different substituents on the benzohydrazide moiety.
Properties
Molecular Formula |
C19H16N4O4S |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-hydroxy-N-[(E)-[6-hydroxy-1-(4-methylphenyl)-4-oxo-2-sulfanylidenepyrimidin-5-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C19H16N4O4S/c1-11-6-8-12(9-7-11)23-18(27)14(16(25)21-19(23)28)10-20-22-17(26)13-4-2-3-5-15(13)24/h2-10,24,27H,1H3,(H,22,26)(H,21,25,28)/b20-10+ |
InChI Key |
KRGNZUUGLXQFOX-KEBDBYFISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=O)NC2=S)/C=N/NC(=O)C3=CC=CC=C3O)O |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=O)NC2=S)C=NNC(=O)C3=CC=CC=C3O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(biphenyl-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11081729.png)
![N-(3-acetylphenyl)-3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11081730.png)
![Acetamide, N,N-dimethyl-2-(4-methyl-5-phenoxymethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-](/img/structure/B11081743.png)
![Bis[2-(5-acetyl-3-m-chlorophenyl-1,3,4-thiadi-azol-2-ylideneamino)phenyl] disulfide](/img/structure/B11081751.png)
![2,5,6-trichloro-4-methyl-N-[(2-phenylethyl)carbamoyl]pyridine-3-carboxamide](/img/structure/B11081757.png)

![(2E)-N-[4-(cyanomethyl)phenyl]-3-(5-nitrofuran-2-yl)prop-2-enamide](/img/structure/B11081762.png)
![N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide](/img/structure/B11081769.png)



![7-(3,4-diethoxybenzyl)-8-{[2-(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11081805.png)

![N-[2-(4-fluorophenoxy)-5-(trifluoromethyl)phenyl]-4-(morpholin-4-yl)-3-nitrobenzamide](/img/structure/B11081814.png)
